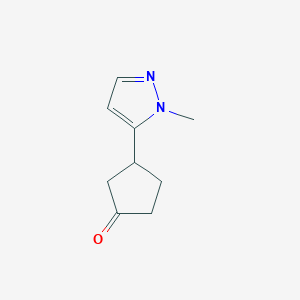

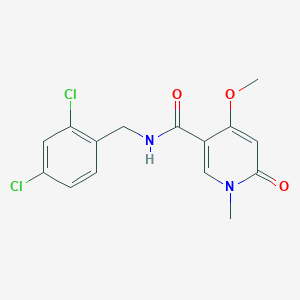

![molecular formula C14H16N4OS B2939878 N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862820-93-7](/img/structure/B2939878.png)

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine, also known as PIB (Protein Interaction Blockers), is a small molecule inhibitor that has been extensively researched for its potential in treating various diseases. PIB is known for its ability to disrupt protein-protein interactions, which is a crucial step in many cellular processes.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

The compound has been investigated for its potential to protect and stimulate the growth of wheat seedlings. Complexes formed with β-cyclodextrin have shown promising results in enhancing the root systems of various wheat varieties . This application could be crucial in improving crop yields and resilience.

Antimicrobial Activity

Imidazole derivatives, including those similar to the compound , have demonstrated a range of biological activities. They are known for their antibacterial, antifungal, and antiprotozoal properties, which make them valuable in the development of new antimicrobial agents .

Cancer Research

The structural motif of imidazole is present in compounds that exhibit antitumor activities. Research into derivatives of imidazole can lead to the development of novel chemotherapeutic agents that target specific cancer cells with reduced side effects .

Neurodegenerative Diseases

Imidazole-containing compounds have been explored for their therapeutic potential in the treatment and prevention of motor neuron diseases and neuromuscular junction disorders. This includes research into succinate salts of related compounds for their neuroprotective effects .

Anti-inflammatory and Analgesic Applications

The imidazole ring is a common feature in drugs with anti-inflammatory and analgesic properties. As such, derivatives of this compound may be useful in creating new medications to treat pain and inflammation without the drawbacks of current treatments .

Gastrointestinal Therapeutics

Compounds with an imidazole structure are used in medications like omeprazole and pantoprazole , which are effective in treating ulcers and other gastrointestinal issues. Research into similar compounds could lead to improved gastrointestinal therapies .

Antiviral and Antiparasitic Treatments

Imidazole derivatives are also known for their antiviral and antiparasitic effects. This includes the development of treatments for conditions such as HIV, hepatitis, and parasitic infections like amoebiasis and giardiasis .

Cardiovascular Research

Research into imidazole derivatives has implications for cardiovascular health, including the development of drugs that can manage blood pressure and heart rate , potentially leading to treatments for heart disease and hypertension .

Wirkmechanismus

Target of Action

The compound contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Mode of Action

Many imidazole derivatives work by interacting with enzymes or receptors in the body, altering their function and leading to therapeutic effects .

Biochemical Pathways

Without specific information on the compound’s target and mode of action, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities exhibited by imidazole derivatives, it’s likely that this compound could affect multiple pathways .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

Based on the activities of similar compounds, it could potentially have a range of effects depending on its specific target and mode of action .

Action Environment

The action of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. Without specific information on the compound’s properties and mode of action, it’s difficult to predict exactly how these factors would influence its action .

Eigenschaften

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-19-11-3-4-12-13(9-11)20-14(17-12)16-5-2-7-18-8-6-15-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOYZXWCDBWHKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

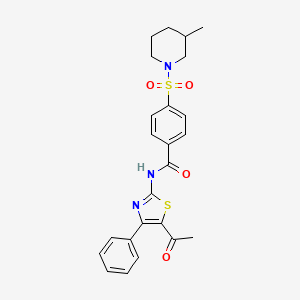

![1-Cyclohexyl-3-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2939796.png)

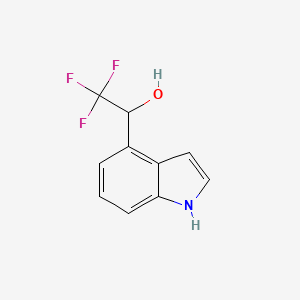

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2939797.png)

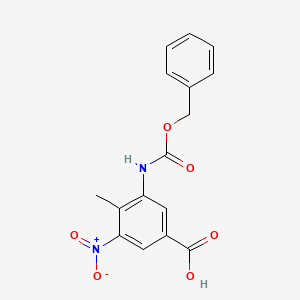

![N-[4-(2-phenylethynyl)phenyl]butanamide](/img/structure/B2939799.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-naphthalenesulfonamide](/img/structure/B2939801.png)

![ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2939802.png)

![(R)-tert-butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2939810.png)

![N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2939818.png)